molecular formula C19H13Cl2N3OS B12128979 (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B12128979
M. Wt: 402.3 g/mol
InChI Key: OGRRQBBMASQBNN-IUXPMGMMSA-N
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Description

(2Z,5Z)-2-[(2,4-Dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a conjugated imine and methylidene system. This compound features a 2,4-dichlorophenyl substituent at the 2-position and a 1-methylindole moiety at the 5-position, which may confer unique electronic and steric properties. The presence of the indole group may enhance biological activity, as indole derivatives are known for diverse pharmacological applications .

Properties

Molecular Formula

C19H13Cl2N3OS

Molecular Weight

402.3 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13Cl2N3OS/c1-24-10-11(13-4-2-3-5-16(13)24)8-17-18(25)23-19(26-17)22-15-7-6-12(20)9-14(15)21/h2-10H,1H3,(H,22,23,25)/b17-8-

InChI Key

OGRRQBBMASQBNN-IUXPMGMMSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound Name Substituents (Position 2/Position 5) Melting Point (°C) Yield (%) Biological Activity (MIC50, μM) Reference
Target Compound 2,4-Dichlorophenyl / 1-Methylindole Not reported Not reported Not reported
Compound 7o () Benzothiazol-2-yl / Thiophen-2-yl Yellow crystals (mp >300) 93 Not reported
Compound 17 () Benzimidazo[1,2-a]pyrimidine-4-yl / Dimethylaminomethylidene 281–282 96 Not reported
J19 Ligand () 2-Chlorophenyl / 4-Hydroxy-3-methoxybenzylidene Not reported Not reported Antimicrobial activity implied
Compound 5c () Morpholin-1-yl / 4-Hydroxy-3-methoxybenzylidene 251–253 88 Not reported
Compound 6 () Phenylimino / 4-Methoxyphenyl Crystallographic data only Not reported Cytotoxicity studied

Key Observations:

Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., dichlorophenyl) may increase melting points due to enhanced intermolecular interactions, as seen in Compound 7o (mp >300°C) . The target compound’s indole group could further stabilize the crystal lattice.

Synthetic Yields: High yields (>85%) are common for thiazolidinones synthesized via microwave-assisted or solvent-free methods (e.g., Compound 5c, 88% yield) . The target compound’s synthesis may require optimized conditions to accommodate steric hindrance from the indole group.

The indole moiety in the target compound may enhance binding to biological targets, such as enzymes or DNA .

Structural and Computational Insights

  • Conformational Flexibility : The (Z,Z)-configuration at positions 2 and 5 is critical for maintaining planarity and π-conjugation, which influence electronic spectra and reactivity. X-ray studies of analogs (e.g., ) confirm this geometry .

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